2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide
CAS No.:
Cat. No.: VC19960212
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 2-methoxy-N-prop-2-ynylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C10H10N2O2/c1-3-6-11-9(13)8-5-4-7-12-10(8)14-2/h1,4-5,7H,6H2,2H3,(H,11,13) |
| Standard InChI Key | CHCFNPNWVODAIX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC=N1)C(=O)NCC#C |
Introduction
Synthesis and Characterization
Characterization Data
Key spectral features inferred from related compounds :
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H NMR (DMSO-d):
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δ 8.80 (s, 1H, pyridine H-6),
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δ 8.23 (d, J = 7.8 Hz, 1H, pyridine H-4),
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δ 7.13 (d, J = 3.6 Hz, 1H, pyridine H-5),
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δ 4.54 (d, J = 5.4 Hz, 2H, -CH-C≡CH),
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δ 3.82 (s, 3H, -OCH),
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δ 3.14 (s, 1H, ≡C-H).
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ESI-MS: m/z 203.08 [M+H].
Physicochemical Properties
The methoxy group improves solubility in polar aprotic solvents compared to the non-substituted analogue . Stability under physiological conditions remains unstudied but is likely comparable to N-(prop-2-yn-1-yl)nicotinamide, which degrades upon prolonged exposure to moisture .
Biological Evaluation and Mechanisms
Anticancer Activity
While direct data are lacking, NNMT inhibitors are implicated in disrupting cancer metabolism by modulating NAD levels . The propargyl group’s potential for targeted drug delivery via click chemistry further supports its therapeutic utility .
Applications in Chemical Biology
Click Chemistry Probes
The alkyne handle enables conjugation to azide-functionalized biomolecules or fluorescent tags, facilitating:
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Cellular Imaging: Localization studies using azide-linked fluorophores.
Prodrug Development
Propargyl groups are leveraged in prodrug strategies for controlled release. For example, enzymatic cleavage of the amide bond could release active nicotinamide derivatives in vivo.
Future Directions
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Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry.
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Target Validation: Screen against NNMT and related methyltransferases.
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In Vivo Studies: Assess pharmacokinetics and antitumor efficacy in model organisms.
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